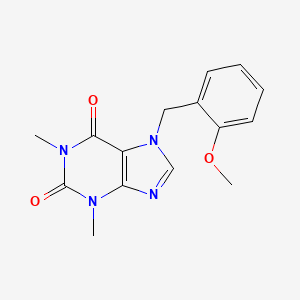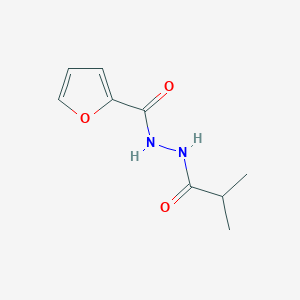
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine is a compound that has been of interest to scientists due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine has been used in scientific research as a fluorescent probe for imaging biological systems. The compound has been shown to selectively bind to proteins and can be used to study protein-protein interactions. Additionally, the compound has been used to study the mechanism of action of certain enzymes.
Mecanismo De Acción
The mechanism of action of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the formation of a covalent bond between the compound and a nucleophilic amino acid residue on the protein. This covalent bond results in a change in the fluorescence of the compound, which can be detected and used to study protein-protein interactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine. However, studies have shown that the compound is not toxic to cells and does not affect cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in lab experiments is its selectivity for certain proteins. This allows for the study of specific protein-protein interactions. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in some experiments.
Direcciones Futuras
There are several potential future directions for the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in scientific research. One potential direction is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, the compound could be used in the study of protein-protein interactions in disease states, such as cancer. Finally, the use of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine in combination with other fluorescent probes could lead to the development of new imaging techniques for studying biological systems.
Métodos De Síntesis
The synthesis of (3-chloro-4-fluorophenyl)(5-chloro-2-nitrobenzyl)amine involves the reaction of 3-chloro-4-fluoroaniline with 5-chloro-2-nitrobenzyl chloride in the presence of a base and a catalyst. The resulting compound is a yellow solid with a melting point of 129-131°C.
Propiedades
IUPAC Name |
3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-9-1-4-13(18(19)20)8(5-9)7-17-10-2-3-12(16)11(15)6-10/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOYDUIPVQVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(5-chloro-2-nitrophenyl)methyl]-4-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)



![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)

